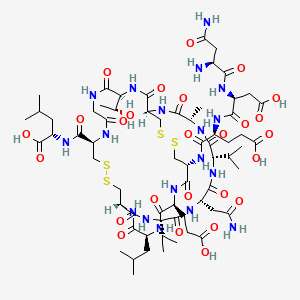
Prexasertib dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
LY2606368 (dihydrochloride) has several scientific research applications, particularly in the fields of:
Cancer Research: It is used to study the mechanisms of DNA damage and repair, as well as to develop new cancer therapies
Cell Cycle Studies: It helps in understanding the role of CHK1 in cell cycle regulation and the effects of its inhibition.
Drug Development: It serves as a lead compound for developing new CHK1 inhibitors with improved efficacy and safety profiles.
Mechanism of Action
LY2606368 (dihydrochloride) exerts its effects by inhibiting CHK1, a key protein kinase involved in the DNA damage response. This inhibition leads to the activation of CDC25A, which in turn activates CDK2, increasing the number of replication forks while reducing their stability. The resulting replication stress causes double-stranded DNA breaks and abrogates the DNA damage checkpoints, leading to cell death in mitosis .
Safety and Hazards
Future Directions
Research continues into the efficacy of prexasertib in the treatment of various conditions . In the future, patients treated with prexasertib could be stratified using next-generation sequencing (NGS) . The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .
Biochemical Analysis
Biochemical Properties
Prexasertib dihydrochloride interacts with enzymes such as CHK1 and CHK2 . It acts as an ATP-competitive inhibitor, with a Ki of 0.9 nM for CHK1 . It also inhibits CHK2 with an IC50 of 8 nM .
Cellular Effects
This compound has significant effects on various types of cells. It causes double-stranded DNA breakage and replication catastrophe, leading to apoptosis . This effect on cellular processes makes this compound a potent anti-tumor agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As an ATP-competitive inhibitor, it competes with ATP for binding to CHK1 and CHK2 . This inhibits the activity of these enzymes, leading to double-stranded DNA breakage and replication catastrophe .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to cause DNA damage in peripheral immune cells
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been shown to inhibit the growth of primary tumors and significantly reduce the rate of metastasis and ascites accumulation .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for LY2606368 (dihydrochloride) are also proprietary. Typically, such compounds are produced in specialized facilities adhering to stringent regulatory standards to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
LY2606368 (dihydrochloride) primarily undergoes reactions related to its function as a CHK1 inhibitor. These include:
DNA Damage Induction: It causes double-stranded DNA breaks.
Replication Catastrophe: It induces replication stress and depletes the pool of available RPA2 for binding to DNA
Common Reagents and Conditions
The compound is typically used in combination with other reagents such as hydroxyurea to enhance its effects. Conditions often involve controlled environments to maintain the stability and activity of the compound .
Major Products
The major products formed from the reactions involving LY2606368 (dihydrochloride) are fragmented chromosomes and apoptotic cells due to the induced DNA damage and replication catastrophe .
Comparison with Similar Compounds
Similar Compounds
LY2606368 (mesylate): Another form of the same compound with similar properties and applications.
CHK1 Inhibitors: Other CHK1 inhibitors such as LY2606368 (dimesylate) and LY2606368 (lactate) share similar mechanisms of action.
Uniqueness
LY2606368 (dihydrochloride) is unique due to its high potency and selectivity for CHK1. It effectively induces replication catastrophe and apoptosis in cancer cells, making it a valuable tool in cancer research and therapy development .
properties
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEIPKXRCJTZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234015-54-3 |
Source


|
| Record name | Prexasertib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREXASERTIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)
![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)
![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)